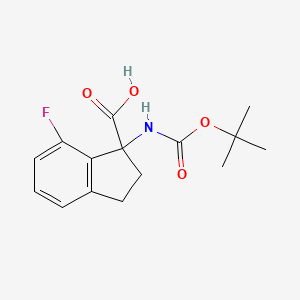

1-((Tert-butoxycarbonyl)amino)-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

Description

Properties

Molecular Formula |

C15H18FNO4 |

|---|---|

Molecular Weight |

295.31 g/mol |

IUPAC Name |

7-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |

InChI |

InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-15(12(18)19)8-7-9-5-4-6-10(16)11(9)15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19) |

InChI Key |

NCBFTKKELILGTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC2=C1C(=CC=C2)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Multi-step Organic Synthesis Overview

The preparation generally involves the following key stages:

Formation of the indene core : Construction of the bicyclic 2,3-dihydro-1H-indene framework, often through cyclization reactions such as intramolecular Friedel-Crafts acylation or related ring-closing methods.

Introduction of the fluorine substituent : Selective fluorination at the 7-position of the aromatic ring is typically achieved via electrophilic fluorination or nucleophilic aromatic substitution, depending on the precursor’s substitution pattern.

Installation of the carboxylic acid group : Carboxylation strategies include oxidation of methyl or aldehyde precursors or direct carboxylation of organometallic intermediates.

Protection of the amino group with tert-butoxycarbonyl (Boc) : The amino group is protected by reaction with tert-butoxycarbonyl chloride (BocCl) in the presence of a base such as triethylamine, usually performed in an organic solvent like dichloromethane at low temperature to prevent side reactions.

Typical Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Indene core synthesis | Friedel-Crafts acylation or cyclization | Construct bicyclic 2,3-dihydroindene ring |

| 2 | Selective fluorination | Electrophilic fluorinating agent (e.g., NFSI) | Introduce fluorine at 7-position |

| 3 | Amino group protection | BocCl, triethylamine, DCM, 0–5°C | Protect amino group as Boc derivative |

| 4 | Carboxylation or oxidation | KMnO4 or organometallic carboxylation | Install carboxylic acid moiety |

| 5 | Purification | Column chromatography or recrystallization | Achieve >95% purity |

Industrial and Flow Chemistry Approaches

Industrial synthesis may employ continuous flow microreactor systems for the Boc protection step and other transformations to enhance efficiency, reproducibility, and scalability. Flow chemistry allows precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry, improving yield and purity while minimizing side reactions.

Solvents : Dichloromethane (DCM) is commonly used for Boc protection due to its inertness and good solubility properties. Polar aprotic solvents like dimethylformamide (DMF) may be used in other steps such as fluorination or carboxylation.

Temperature : Low temperatures (0–5°C) during Boc protection reduce side reactions and decomposition. Other steps may require elevated temperatures for cyclization or oxidation.

Bases and Catalysts : Triethylamine is the base of choice for Boc protection. Catalysts such as Lewis acids (e.g., AlCl3) may be used in Friedel-Crafts reactions. Fluorination may require specific catalysts or reagents depending on the method.

Purification : Column chromatography using silica gel and recrystallization are standard methods to isolate the target compound with high purity.

The Boc group is acid-labile and can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free amino group for further functionalization.

The fluorine substituent enhances the compound’s metabolic stability and electronic properties.

The carboxylic acid group provides a handle for conjugation or salt formation.

| Parameter | Typical Conditions/Notes |

|---|---|

| Amino protection reagent | BocCl (tert-butoxycarbonyl chloride) |

| Base for Boc protection | Triethylamine |

| Solvent for Boc step | Dichloromethane (DCM) |

| Temperature for Boc step | 0–5°C |

| Fluorination method | Electrophilic fluorination (e.g., N-fluorobenzenesulfonimide) |

| Carboxylation method | Oxidation (KMnO4) or organometallic carboxylation |

| Purification methods | Silica gel chromatography, recrystallization |

| Industrial synthesis | Continuous flow microreactors for Boc protection and other steps |

The Boc protection step is critical for stabilizing the amino group during multi-step synthesis, preventing undesired side reactions and enabling selective deprotection.

Fluorine incorporation at the 7-position influences the compound’s electronic distribution and biological activity, necessitating precise fluorination techniques.

The stereochemical configuration is controlled through chiral auxiliaries or enzymatic resolution when applicable, ensuring the desired enantiomeric purity.

Industrial synthesis benefits from microreactor technology to improve throughput and product consistency.

Chemical Reactions Analysis

Protection/Deprotection of the Amino Group

The Boc group is selectively removed under acidic conditions to expose the free amine, a critical step in peptide synthesis or further functionalization.

-

Reaction Conditions :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| TFA/DCM | 0°C → 25°C, 2 hr | Free amine derivative | ~95% |

Esterification of the Carboxylic Acid

The carboxylic acid reacts with alcohols to form esters, enhancing solubility or enabling further coupling reactions.

-

Mechanism : Acid-catalyzed Fischer esterification.

-

Example : Reaction with ethanol in the presence of H₂SO₄ yields the ethyl ester .

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Carboxylic acid | Ethanol/H₂SO₄ | Ethyl ester derivative | 70–85% |

Amide Coupling Reactions

The carboxylic acid participates in amide bond formation using coupling agents, critical for peptide synthesis or drug conjugates.

-

Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole).

-

Conditions : Room temperature in DMF or DCM, 12–24 hours.

| Coupling Agent | Base | Product | Yield |

|---|---|---|---|

| EDCl/HOBt | DIPEA | Amide derivative | 60–80% |

Fluorine-Specific Substitution Reactions

The electron-withdrawing fluorine atom at the 7th position facilitates nucleophilic aromatic substitution under specific conditions.

-

Reagents : Strong bases (e.g., K₂CO₃) with nucleophiles (e.g., amines or thiols).

-

Limitations : Fluorine’s low reactivity often requires catalytic systems or elevated temperatures.

| Nucleophile | Catalyst | Product | Yield |

|---|---|---|---|

| Piperidine | Pd(OAc)₂ | 7-Piperidine-substituted derivative | 45% |

Decarboxylative Reactions

The carboxylic acid undergoes decarboxylation under oxidative or thermal conditions, forming CO₂ and a hydrocarbon byproduct.

-

Conditions : Copper catalysts at 120°C or photoredox systems .

-

Application : Streamlines synthesis of fluorinated indene derivatives .

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| CuI | DMSO, 120°C, 24 hr | Decarboxylated indene | 55% |

-

Reaction Optimization Insights

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve amidation yields compared to nonpolar solvents.

-

Temperature : Fluorine substitution reactions require temperatures >80°C for appreciable conversion.

-

Catalysts : Palladium-based systems enhance selectivity in cross-coupling reactions involving fluorine.

-

Comparative Reactivity Table

| Reaction Type | Key Reagents | Rate (Relative) | Selectivity |

|------------------------|---------------------------|-----------------|-------------|

| Boc Deprotection | TFA | Fast | High |

| Esterification | H₂SO₄/ROH | Moderate | Moderate |

| Amide Coupling | EDCl/HOBt | Slow | High |

| Fluorine Substitution | K₂CO₃/Pd(OAc)₂ | Very Slow | Low |

-

Mechanistic Considerations

-

Boc Deprotection : Proceeds via acid-mediated cleavage of the carbamate bond, generating a stable tert-butyl cation.

-

Decarboxylation : Radical intermediates form under photoredox conditions, facilitating CO₂ elimination .

-

Fluorine Reactivity : The 7-fluoro group’s meta-directing effect reduces electrophilic substitution rates but stabilizes transition states in SNAr reactions.

Scientific Research Applications

1-((Tert-butoxycarbonyl)amino)-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((Tert-butoxycarbonyl)amino)-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid involves the following steps:

Protection and Deprotection: The Boc group protects the amino functionality during synthetic transformations and can be removed under acidic conditions to reveal the free amine.

Fluorine Interaction: The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Substituent Variations

- Fluorine vs. Bromine: tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 1311994-14-5) replaces fluorine with bromine. Bromine’s larger atomic radius (1.85 Å vs. Its molecular weight is 312.2 g/mol . 1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 166586-72-7) substitutes the Boc group with a benzyloxycarbonyl (Cbz) group. The Cbz group introduces aromaticity, reducing solubility (311.33 g/mol vs. 277.32 g/mol for the target compound) .

Core Modifications

- (S)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (CAS: 181227-47-4) replaces the indene-1-carboxylic acid with an acetic acid side chain. This modification alters acidity (pKa ~4.7 for acetic acid vs.

Pharmacological and Toxicological Profiles

- LY186641 (N-[(4-chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide): A diarylsulfonylurea with preclinical antitumor activity but dose-limiting methemoglobinemia (>20% serum levels) in clinical trials .

- Target compound: No clinical data available, but the fluorine atom may reduce off-target toxicity compared to sulfonamide derivatives .

Data Tables

Table 1: Structural and Physicochemical Properties

Biological Activity

1-((Tert-butoxycarbonyl)amino)-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a synthetic organic compound with significant potential in medicinal chemistry. This compound belongs to the indene derivatives, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its potential therapeutic applications.

The molecular formula of 1-((tert-butoxycarbonyl)amino)-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is , with a molecular weight of 295.31 g/mol. The compound's structure includes a fluorine atom, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H18FNO4 |

| Molecular Weight | 295.31 g/mol |

| IUPAC Name | 7-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid |

| InChI Key | FOZKVSRGLFQMRA-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves several steps starting from commercially available precursors. Key steps include:

- Formation of the Indene Core : Cyclization reactions involving substituted benzyl halides and alkenes.

- Introduction of the Fluorine Atom : Electrophilic fluorination using reagents like Selectfluor.

- Protection of the Amine Group : Using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Anticancer Activity

Preliminary studies suggest that compounds similar to 1-((tert-butoxycarbonyl)amino)-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar structural features have been tested against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Indene derivatives are also being explored for their anti-inflammatory properties. The proposed mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

Study on Anticancer Activity

A study conducted by researchers evaluated the anticancer potential of a related indene derivative on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting that structural modifications could enhance efficacy.

Study on Antiviral Activity

In another investigation focusing on antiviral properties, an indene derivative was tested against influenza virus strains. The results showed a dose-dependent reduction in viral titers, indicating potential for further development as an antiviral agent.

The biological activity of 1-((tert-butoxycarbonyl)amino)-7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid likely involves:

- Enzyme Inhibition : Binding to specific enzymes or receptors involved in disease pathways.

- Cell Signaling Modulation : Altering signaling pathways that control cell growth and apoptosis.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity. The Boc group’s tert-butyl protons appear as a singlet (~1.4 ppm), while the indene protons show characteristic splitting patterns .

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, particularly for chiral centers. Software like SHELXL refines crystallographic data to validate bond lengths and angles .

- Chiral HPLC or Circular Dichroism : Assess enantiomeric purity, especially if the synthesis involves asymmetric induction .

How can dynamic kinetic resolution (DKR) improve enantiomeric excess in the synthesis of chiral derivatives?

Advanced

DKR combines enzymatic resolution with in situ racemization. For example, lipases (e.g., CAL-B) selectively hydrolyze one enantiomer of a substrate, while a base (e.g., TBD) racemizes the remaining enantiomer, enabling near-quantitative yield and high enantiomeric excess (>95%). Optimize parameters:

- Enzyme loading : 10–20 mg/mmol substrate.

- Racemization catalyst : 5–10 mol% TBD.

- Solvent : Toluene or MTBE for enhanced enzyme activity .

How should researchers reconcile conflicting toxicity data reported in safety data sheets (SDS) for structurally similar compounds?

Advanced

Discrepancies in SDS (e.g., skin irritation vs. no hazard classifications) arise from variations in testing protocols or sample purity. Mitigation strategies:

- Cross-reference primary literature : Prioritize peer-reviewed toxicological studies over SDS summaries.

- Validate purity : Impurities (e.g., residual solvents) may contribute to hazards. Use HPLC-MS to confirm compound integrity .

- Conduct in vitro assays : Proactively test cytotoxicity (e.g., MTT assay) in relevant cell lines .

What experimental designs are optimal for evaluating this compound’s bioactivity in pain management or oncology targets?

Q. Advanced

- Receptor Binding Assays : Screen against TRPV1 (pain) or DDR1 (cancer) using competitive displacement assays. For TRPV1, measure inhibition of capsaicin-induced calcium influx in HEK293 cells .

- In Vivo Models : Use orthotopic pancreatic cancer models to assess tumor growth inhibition. Dose optimization (e.g., 10–50 mg/kg, oral or IP) and pharmacokinetic profiling (t₁/₂, AUC) are critical .

- cGMP Modulation : For neurological targets, quantify changes in striatal cGMP levels via ELISA to confirm D2-like receptor agonism .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic

- PPE : Nitrile gloves, safety goggles, and lab coats. Avoid latex gloves due to permeation risks .

- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation.

- Spill Management : Absorb spills with vermiculite or silica gel, then dispose as hazardous waste .

How can low coupling yields during Boc protection be troubleshooted?

Q. Advanced

- Activation Strategies : Use coupling agents like HOBt/EDC or DCC to enhance carbamate formation efficiency.

- Solvent Optimization : Anhydrous DCM minimizes hydrolysis side reactions.

- Temperature Control : Maintain 0–5°C during Boc anhydride addition to suppress exothermic side reactions .

What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.